1,2-Difluoro-4-(prop-1-en-2-yl)benzene
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Overview
Description
Benzene, 1,2-difluoro-4-(1-methylethenyl)- is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a 1-methylethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,2-difluoro-4-(1-methylethenyl)- typically involves the fluorination of a suitable benzene derivative followed by the introduction of the 1-methylethenyl group. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with a fluorinating agent such as fluorine gas or a fluorine-containing compound under controlled conditions to introduce the fluorine atoms. Subsequently, the 1-methylethenyl group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkylating agent .
Industrial Production Methods
Industrial production of Benzene, 1,2-difluoro-4-(1-methylethenyl)- may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,2-difluoro-4-(1-methylethenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbon derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydrocarbon derivatives .
Scientific Research Applications
Benzene, 1,2-difluoro-4-(1-methylethenyl)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to the interaction of fluorinated compounds with biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzene, 1,2-difluoro-4-(1-methylethenyl)- involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s reactivity and influence its binding affinity to target molecules. The 1-methylethenyl group can also play a role in modulating the compound’s chemical and biological properties .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,2-difluoro-: A simpler derivative with only two fluorine atoms.
Benzene, 1,4-difluoro-: Another difluorobenzene isomer with fluorine atoms in the para position.
Benzene, 1-fluoro-4-(1-methylethenyl)-: A similar compound with only one fluorine atom and a 1-methylethenyl group.
Uniqueness
Benzene, 1,2-difluoro-4-(1-methylethenyl)- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
CAS No. |
182193-03-9 |
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Molecular Formula |
C9H8F2 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
1,2-difluoro-4-prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H8F2/c1-6(2)7-3-4-8(10)9(11)5-7/h3-5H,1H2,2H3 |
InChI Key |
NVCOWRDAKXVJNX-UHFFFAOYSA-N |
SMILES |
CC(=C)C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CC(=C)C1=CC(=C(C=C1)F)F |
Synonyms |
Benzene, 1,2-difluoro-4-(1-methylethenyl)- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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